5-Cyclobutyl-1,3,4-oxadiazol-2-amine
Description
The exploration of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Within this pursuit, the structural characteristics of a molecule are paramount. 5-Cyclobutyl-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound featuring a five-membered oxadiazole ring, a cyclobutyl group, and an amine functional group. cymitquimica.com While specific research on this exact molecule is limited, its structural components—the heterocyclic system, the 1,3,4-oxadiazole (B1194373) nucleus, and the 2-amino substitution pattern—place it firmly within a class of compounds that are of significant interest to contemporary biomedical research.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclobutyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOJXINBSJBDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602754 | |
| Record name | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-84-6 | |
| Record name | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclobutyl-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Amino 1,3,4 Oxadiazole Derivatives
Conventional and Emerging Cyclization Reactions for 1,3,4-Oxadiazole (B1194373) Core Formation
The construction of the 1,3,4-oxadiazole ring is the cornerstone of synthesizing derivatives like 5-cyclobutyl-1,3,4-oxadiazol-2-amine. This is typically achieved through intramolecular cyclodehydration or oxidative cyclization of linear precursors.
A foundational method for synthesizing the 1,3,4-oxadiazole core involves the condensation of hydrazides with carboxylic acids or their derivatives, followed by a cyclodehydration step. This approach builds the C-O-C linkage and the two C=N bonds of the heterocycle.
One direct method involves the reaction of carboxylic acids with acylhydrazides, which can proceed under mild conditions to afford 2,5-disubstituted 1,3,4-oxadiazoles in good to excellent yields (70–93%). openmedicinalchemistryjournal.com For the synthesis of the target compound, this would involve a derivative of cyclobutanecarboxylic acid. Dehydrating agents such as thionyl chloride or phosphorus oxychloride are often employed to facilitate the ring closure. openmedicinalchemistryjournal.com Another variation is the reaction of arylhydrazines with acid chlorides in the presence of a base like triethylamine. openmedicinalchemistryjournal.com
A summary of representative condensation-cyclization approaches is provided below.
| Precursor 1 | Precursor 2 | Key Reagent/Catalyst | Product Type | Yield Range |
| Carboxylic Acid | Acylhydrazide | Dehydrating Agent (e.g., POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole | 70-93% openmedicinalchemistryjournal.com |
| Arylhydrazine | Acid Chloride | Triethylamine | 2,5-Disubstituted-1,3,4-oxadiazole | Not specified openmedicinalchemistryjournal.com |
| Acylhydrazide | Orthoester | Alum (KAl(SO₄)₂·12H₂O) | 2,5-Disubstituted-1,3,4-oxadiazole | Good to Excellent researchgate.net |
Oxidative cyclization is a powerful and frequently used strategy, particularly for the synthesis of 2-amino-1,3,4-oxadiazoles. This method typically starts from semicarbazones, which are readily prepared by condensing a semicarbazide (B1199961) with an appropriate aldehyde (e.g., cyclobutanecarbaldehyde). nih.govresearchgate.net The subsequent step involves an intramolecular C-O bond formation induced by an oxidizing agent. acs.orgnottingham.ac.uknih.gov
A wide array of oxidizing systems has been successfully employed for this transformation. Common examples include:
Iodine (I₂) : Molecular iodine, often in the presence of a base like potassium carbonate, is a versatile and transition-metal-free reagent for the oxidative cyclization of both semicarbazones and acylhydrazones. acs.orgorganic-chemistry.orgjchemrev.com This method is compatible with aromatic, aliphatic, and cinnamic aldehydes, making it highly adaptable. acs.orgnottingham.ac.uknih.gov
Bromine (Br₂) : A classic approach involves the use of bromine in acetic acid to convert semicarbazones into 2-amino-1,3,4-oxadiazoles. nih.govresearchgate.net
N-Bromosuccinimide (NBS) : An ultrasound-assisted oxidative cyclization using NBS in the presence of sodium acetate (B1210297) provides a rapid and efficient route to 2-amino-1,3,4-oxadiazoles. tandfonline.com
Other Reagents : Various other oxidants have been reported, including 1,3-dibromo-5,5-dimethylhydantoin (B127087), Dess–Martin periodinane (DMP), and ceric ammonium (B1175870) nitrate, each offering specific advantages in terms of reaction conditions and substrate scope. nih.govopenmedicinalchemistryjournal.comjchemrev.comasianpubs.org Visible-light photoredox catalysis using eosin (B541160) Y has also emerged as a mild and efficient green chemistry approach. organic-chemistry.orgjchemrev.com
The choice of reagents and catalysts is critical in directing the reaction pathway and achieving high yields and purity. These agents can be broadly categorized by their function in the synthesis.
Oxidizing Agents : As detailed previously, oxidants are key for intramolecular cyclization of semicarbazones and acylhydrazones. Their role is to facilitate the removal of two hydrogen atoms, promoting the formation of the C-O bond that closes the ring.
Dehydrating Agents/Cyclization Reagents : In condensation-based routes, these reagents promote the elimination of a water molecule.
Tosyl Chloride (p-TsCl) : Used with pyridine (B92270) or triethylamine, p-TsCl is effective for the cyclization of thiosemicarbazide (B42300) precursors. organic-chemistry.orgjchemrev.com
EDC·HCl (Carbodiimide) : This reagent can be used to achieve regioselective cyclization of thiosemicarbazides to form the oxadiazole ring. organic-chemistry.orgnih.gov
**Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂) **: These are powerful dehydrating agents used in reactions between carboxylic acids and hydrazides. openmedicinalchemistryjournal.com
Catalysts : Catalysts are employed to increase reaction rates and efficiency under milder conditions.
Copper(II) triflate (Cu(OTf)₂) : This catalyst enables the C-H functionalization of N-arylidenearoylhydrazides to form 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.comjchemrev.com
Ceric Ammonium Nitrate (CAN) : CAN can catalyze the condensation of acid hydrazides and carboxylic acids. researchgate.net
Iron(III)/TEMPO : This catalytic system, using oxygen as the terminal oxidant, facilitates the oxidative cyclization of aroyl hydrazones. organic-chemistry.org
The following table summarizes the function of various reagents in 1,3,4-oxadiazole synthesis.
| Reagent/Catalyst | Function | Reaction Type |
| Iodine (I₂), Bromine (Br₂), NBS | Oxidizing Agent | Oxidative Cyclization |
| Phosphorus Oxychloride (POCl₃) | Dehydrating Agent | Condensation-Cyclization |
| Tosyl Chloride (p-TsCl), EDC·HCl | Cyclization Reagent | Desulfurative Cyclization |
| Copper(II) triflate (Cu(OTf)₂) | Catalyst | C-H Functionalization/Cyclization |
| Ceric Ammonium Nitrate (CAN) | Oxidant / Catalyst | Oxidative Cyclization / Condensation |
Strategies for Introducing the 2-Amino Functionality onto the 1,3,4-Oxadiazole Ring System
The 2-amino group is a key functional handle and a common feature in biologically active oxadiazoles (B1248032). Its introduction is typically designed into the synthesis from the start by using nitrogen-rich precursors.
The most direct and widespread method for preparing 2-amino-1,3,4-oxadiazoles involves the use of semicarbazide or its sulfur analogue, thiosemicarbazide. nih.govnih.gov This strategy generally involves a two-step sequence:
Condensation : Semicarbazide hydrochloride or thiosemicarbazide is condensed with an aldehyde (e.g., cyclobutanecarbaldehyde) to form the corresponding semicarbazone or thiosemicarbazone intermediate. tandfonline.comnih.govnih.gov This reaction is typically performed in a protic solvent like ethanol, often with a mild base such as sodium acetate. tandfonline.comasianpubs.org
Cyclization : The resulting intermediate undergoes cyclization to form the final 2-amino-1,3,4-oxadiazole.
Oxidative Cyclization of Semicarbazones : As discussed in section 2.1.2, the semicarbazone is treated with an oxidizing agent like iodine or bromine to effect ring closure. nih.govresearchgate.netacs.org
Cyclodesulfurization of Thiosemicarbazides : When starting from a thiosemicarbazide, an acylthiosemicarbazide intermediate is formed. This intermediate is then cyclized through the removal of the sulfur atom. This can be achieved with various reagents, including iodine in the presence of sodium hydroxide, carbodiimides (e.g., DCC), mercury(II) or lead(IV) salts, or tosyl chloride with a base. nih.govorganic-chemistry.orgnih.govnih.govgoogle.com The use of p-TsCl or EDC·HCl can provide high regioselectivity for the formation of the oxadiazole over the isomeric thiadiazole. organic-chemistry.orgnih.gov
Electrosynthesis has emerged as an environmentally benign and efficient alternative to conventional chemical methods. The electrochemical oxidation of semicarbazones provides a direct route to 2-amino-5-substituted-1,3,4-oxadiazoles. nih.govnih.gov
This technique involves controlled potential electrolysis in an undivided cell. Key features of the process include:
Electrodes : A platinum anode (working electrode) and a platinum counter electrode are commonly used. nih.gov
Solvent and Electrolyte : The reaction is typically carried out in a non-aqueous solvent such as acetonitrile (B52724) or acetic acid, with a supporting electrolyte like lithium perchlorate (B79767) (LiClO₄) to ensure conductivity. nih.gov
Mechanism : The reaction proceeds via the electrooxidation of the semicarbazone at the anode, which initiates an intramolecular cyclization to form the oxadiazole ring. researchgate.net
This electrochemical method avoids the need for potentially hazardous chemical oxidants, offers high yields of pure products, and enhances reaction selectivity, aligning with the principles of green chemistry. nih.gov
Multi-step Methodologies for Targeted Substitution, including the Cyclobutyl Moiety
The synthesis of this compound necessitates a multi-step approach designed for the specific introduction of the cyclobutyl group at the C5 position of the oxadiazole ring. Such methodologies typically begin with a precursor molecule already containing the cyclobutyl moiety, which is then elaborated to construct the heterocyclic core. A common and effective strategy involves the preparation of an acylthiosemicarbazide intermediate, followed by oxidative cyclization.
The synthesis generally commences with cyclobutanecarboxylic acid, a commercially available starting material. This acid is first converted into a more reactive acylating agent, such as an acid chloride or an ester. The resulting intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to produce cyclobutanecarbohydrazide (B1349149). This hydrazide is a crucial building block, as it contains the cyclobutyl group destined for the C5 position.
In the subsequent step, the cyclobutanecarbohydrazide is treated with a thiocyanate (B1210189) salt (e.g., potassium or ammonium thiocyanate) under acidic conditions, or with thiosemicarbazide itself, to yield 1-(cyclobutylcarbonyl)thiosemicarbazide. This acylthiosemicarbazide is the direct precursor to the target 2-amino-1,3,4-oxadiazole.
The final and key transformation is the oxidative cyclodesulfurization of the acylthiosemicarbazide. Various reagents can accomplish this cyclization. A widely used method employs tosyl chloride in the presence of a base like pyridine or triethylamine. nih.gov This approach is particularly effective for thiosemicarbazide derivatives, often providing high yields. nih.gov Alternative and efficient reagents for this cyclization include iodine in the presence of a base (e.g., sodium hydroxide) or other oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.govopenmedicinalchemistryjournal.com These reagents facilitate the ring closure by eliminating a sulfur-containing byproduct and forming the stable 1,3,4-oxadiazole ring.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
| 1 | Cyclobutanecarboxylic acid | Thionyl chloride (SOCl₂) or Methanol (B129727)/H⁺ | Cyclobutanecarbonyl chloride or Methyl cyclobutanecarboxylate | Activation of carboxylic acid |
| 2 | Activated cyclobutyl precursor | Hydrazine hydrate (N₂H₄·H₂O) | Cyclobutanecarbohydrazide | Formation of the key hydrazide intermediate |
| 3 | Cyclobutanecarbohydrazide | Thiosemicarbazide or KSCN/HCl | 1-(Cyclobutylcarbonyl)thiosemicarbazide | Introduction of the N-C-S backbone for the amino-oxadiazole ring |
| 4 | 1-(Cyclobutylcarbonyl)thiosemicarbazide | p-Toluenesulfonyl chloride/Pyridine or I₂/NaOH | This compound | Oxidative cyclization to form the 1,3,4-oxadiazole ring |
Development of Sustainable and Green Chemistry Approaches in 2-Amino-1,3,4-oxadiazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 2-amino-1,3,4-oxadiazoles, to minimize environmental impact. These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and simplifying reaction procedures.
One prominent green methodology is the use of microwave irradiation. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.net For the synthesis of this compound, the oxidative cyclization step is particularly amenable to microwave heating, often leading to higher yields and cleaner reaction profiles.
Solvent-free or solid-state reactions represent another significant green advancement. researchgate.net Performing reactions by grinding the solid reactants together, sometimes with a catalytic amount of a solid-supported reagent, can eliminate the need for volatile and often toxic organic solvents. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been successfully demonstrated under solvent-free conditions, a technique that could be adapted for the cyclobutyl derivative. researchgate.net
The use of safer and more environmentally benign reagents is also a cornerstone of green synthesis. Iodine, for instance, is considered a "green" oxidizing agent for the cyclization of acylthiosemicarbazides and semicarbazones due to its low toxicity and cost compared to heavy metal-based oxidants. researchgate.netresearchgate.net Ultrasound-assisted synthesis has also emerged as an energy-efficient method, promoting reactions through acoustic cavitation. mdpi.com Furthermore, visible-light photoredox catalysis offers a novel and mild approach for oxidative heterocyclization, utilizing light as a renewable energy source to drive the chemical transformation. researchgate.netorganic-chemistry.org
| Green Chemistry Approach | Conventional Method | Green Alternative | Advantages of Green Approach |
| Energy Source | Conventional heating (oil bath, heating mantle) for several hours. | Microwave irradiation (minutes). researchgate.net | Rapid heating, reduced reaction time, improved energy efficiency, often higher yields. |
| Solvents | Use of volatile organic solvents (e.g., DMF, pyridine, ethanol). nih.govjchemrev.com | Solvent-free reaction conditions (grinding) or use of greener solvents (e.g., water, ethanol). researchgate.net | Reduced solvent waste, minimized toxicity and environmental pollution, simplified workup. |
| Reagents/Catalysts | Use of corrosive or toxic reagents (e.g., POCl₃, heavy metal oxides). d-nb.infogoogle.com | Iodine-mediated oxidation, visible-light photoredox catalysis, solid-supported catalysts. researchgate.netresearchgate.netorganic-chemistry.org | Lower toxicity, use of safer and more abundant materials, potential for catalyst recycling. |
| Reaction Conditions | Often requires harsh conditions (e.g., strong acids/bases, high temperatures). | Ultrasound-assisted synthesis, reactions at room temperature. mdpi.com | Milder reaction conditions, reduced energy consumption, improved safety profile. |
Scalable Synthetic Routes for Preclinical and Potential Pharmaceutical Development
For a compound like this compound to advance into preclinical and potential pharmaceutical development, the synthetic route must be scalable, meaning it can be safely and economically performed on a large scale to produce kilogram quantities of the material. Key considerations for scalability include the cost and availability of starting materials, the safety of the reagents and reaction conditions, the simplicity of the procedure, and the ease of purification.
The iodine-mediated oxidative cyclization of semicarbazone precursors stands out as an efficient and scalable method for producing 2-amino-substituted 1,3,4-oxadiazoles. researchgate.netorganic-chemistry.org This approach is a transition-metal-free process, which is highly advantageous for pharmaceutical synthesis as it avoids potential contamination of the final product with toxic heavy metals. researchgate.net The reagents, iodine and potassium carbonate, are inexpensive and readily available, making the process economically viable for large-scale production. researchgate.net
Another scalable method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an oxidizing agent for the cyclization of acylthiosemicarbazides. openmedicinalchemistryjournal.com This reagent is noted for being inexpensive and safe to handle, which are critical attributes for industrial-scale synthesis. nih.govopenmedicinalchemistryjournal.com The reaction conditions are generally mild, and the process is applicable to large-scale operations where other, more hazardous oxidizing agents may not be feasible. openmedicinalchemistryjournal.com
Similarly, the cyclization of acylthiosemicarbazides using tosyl chloride is a robust and high-yielding reaction that has proven to be a practical and scalable method. nih.govorganic-chemistry.org The operational simplicity and consistent high yields make it a strong candidate for producing the larger quantities of material needed for extensive biological testing.
| Synthetic Route | Key Reagents | Features Contributing to Scalability |
| Iodine-Mediated Oxidative Cyclization | Semicarbazone precursor, Iodine (I₂), Potassium Carbonate (K₂CO₃). researchgate.net | Cost-Effective: Utilizes inexpensive and abundant reagents. Transition-Metal-Free: Avoids heavy metal contamination, simplifying purification for pharmaceutical use. researchgate.netRobustness: The method is described as efficient and high-yielding. organic-chemistry.org |
| DBDMH-Mediated Cyclization | Acylthiosemicarbazide precursor, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). openmedicinalchemistryjournal.com | Safety: DBDMH is a safe and easy-to-handle solid reagent, avoiding the risks associated with other oxidants. nih.govCost: The reagents are commercially available and inexpensive. openmedicinalchemistryjournal.comBroad Applicability: Effective for large-scale synthesis where other methods are not viable. openmedicinalchemistryjournal.com |
| Tosyl Chloride-Mediated Cyclization | Acylthiosemicarbazide precursor, p-Toluenesulfonyl chloride (TsCl), Triethylamine/Pyridine. nih.gov | High Yield: Consistently provides products in high yields, which is economically favorable. nih.govOperational Simplicity: The procedure is straightforward and does not require specialized equipment. Reliability: A well-established and reliable method for this class of compounds. |
Structure Activity Relationship Sar Studies and Molecular Design of 5 Cyclobutyl 1,3,4 Oxadiazol 2 Amine Analogs
Impact of Substitution Patterns on the 1,3,4-Oxadiazole (B1194373) Core and its Biological Activity
The 1,3,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, valued for its favorable metabolic profile and its ability to participate in hydrogen bonding. nih.gov The biological activity of 2,5-disubstituted 1,3,4-oxadiazole derivatives is highly dependent on the nature of the substituents at these positions.
Role of the Cyclobutyl Moiety at the 5-Position of the 1,3,4-Oxadiazole Ring
While specific research exclusively detailing the SAR of the 5-cyclobutyl substituent is limited, general principles of medicinal chemistry suggest its importance. The cyclobutyl group is a non-polar, saturated carbocyclic moiety that can influence the parent molecule's lipophilicity, steric profile, and conformational flexibility. An increase in lipophilicity can, to a certain extent, enhance the ability of a compound to cross biological membranes and interact with hydrophobic pockets within a target protein.
In studies of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives, the nature of the substituent at the 5-position was found to significantly impact antimicrobial activity. For instance, in a series of compounds, a 4-hydroxyphenyl substituent at the 5-position demonstrated potent inhibitory activity against M. tuberculosis H37Rv. mdpi.com In another study on anti-inflammatory 1,3,4-oxadiazole derivatives, the presence of a 3,4-dimethoxyphenyl or a 4-chlorophenyl group at the 5-position was shown to improve activity. mdpi.com While these examples involve aryl substituents, they underscore the principle that the group at the 5-position plays a critical role in modulating biological effects. The cyclobutyl moiety, by providing a distinct size and shape compared to linear alkyl chains or larger aromatic rings, can offer a unique steric and conformational profile that may be optimal for binding to a specific biological target.
Table 1: Impact of 5-Position Substituent on Biological Activity (Illustrative Examples)
| Compound Series | 5-Position Substituent | Observed Biological Activity |
| 1,3,4-Oxadiazole-2-thiols | 4-Hydroxyphenyl | Potent inhibition of M. tuberculosis H37Rv mdpi.com |
| 1,3,4-Oxadiazoles | 3,4-Dimethoxyphenyl | Improved anti-inflammatory activity mdpi.com |
| 1,3,4-Oxadiazoles | 4-Chlorophenyl | Improved anti-inflammatory activity mdpi.com |
This table provides illustrative examples from different 1,3,4-oxadiazole series to highlight the importance of the 5-position substituent.
Influence of the 2-Amino Group on Ligand-Target Interactions and Potency
The 2-amino group on the 1,3,4-oxadiazole ring is a critical functional group that can significantly influence a compound's biological activity through its ability to act as a hydrogen bond donor. This primary amine can form crucial interactions with amino acid residues such as aspartate, glutamate, or serine in the active site of a target protein or enzyme. These hydrogen bonds can anchor the ligand in the binding pocket, contributing to higher binding affinity and, consequently, greater potency.
Furthermore, the 2-amino group serves as a versatile synthetic handle, allowing for the facile generation of a library of derivatives through N-alkylation or N-acylation. This enables a systematic exploration of the chemical space around this position to optimize ligand-target interactions. The basicity of the amino group can also play a role in the pharmacokinetic properties of the molecule.
Effects of Remote Substituents on Pharmacological Profiles and Selectivity
While the core of 5-cyclobutyl-1,3,4-oxadiazol-2-amine is central to its activity, the introduction of substituents on the cyclobutyl ring or modifications to the 2-amino group can have profound effects on the pharmacological profile and selectivity. For instance, adding functional groups to the cyclobutyl moiety could introduce new interaction points with the target, potentially increasing potency or altering the selectivity profile.
In a broader context of 2,5-disubstituted 1,3,4-oxadiazoles, it has been observed that the nature of substituents on an aryl ring at the 5-position influences activity. For example, antitubercular activity was found to increase in the order of 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH for a series of 5-aryl-1,3,4-oxadiazole-2-thiols. mdpi.com This demonstrates that electronic and steric effects of remote substituents can fine-tune the biological activity.
Bioisosteric Replacements of the 1,3,4-Oxadiazole Ring and Their Influence on Compound Efficacy
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The 1,3,4-oxadiazole ring itself is often considered a bioisostere of amide and ester functionalities. nih.gov
Common bioisosteric replacements for the 1,3,4-oxadiazole ring include other five-membered heterocycles such as 1,3,4-thiadiazole (B1197879), 1,2,4-triazole, and 1,2,4-oxadiazole (B8745197). nih.govresearchgate.net
1,3,4-Thiadiazole: The replacement of the oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to give a 1,3,4-thiadiazole is a classic example of bioisosterism. nih.gov 2-amino-1,3,4-thiadiazole (B1665364) can produce broadly similar biological properties to its oxadiazole counterpart. nih.gov However, the change in electronegativity and size from oxygen to sulfur can impact the electronic distribution of the ring and its interaction with biological targets.
1,2,4-Triazole: This nitrogen-rich heterocycle can also serve as a bioisostere for the 1,3,4-oxadiazole ring. The additional nitrogen atom can act as both a hydrogen bond donor and acceptor, potentially leading to different binding interactions.
1,2,4-Oxadiazole: While an isomer, the 1,2,4-oxadiazole ring presents a different arrangement of heteroatoms, which can alter the vectoral properties of substituents and the molecule's dipole moment. Studies have shown that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to increased polarity and reduced metabolic degradation. rsc.org However, this switch can also lead to a reduction in affinity for the target. rsc.org
Table 2: Common Bioisosteric Replacements for the 1,3,4-Oxadiazole Ring
| Original Ring | Bioisosteric Replacement | Key Differences |
| 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Larger size and lower electronegativity of sulfur vs. oxygen. nih.gov |
| 1,3,4-Oxadiazole | 1,2,4-Triazole | Additional nitrogen atom for hydrogen bonding. |
| 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Different heteroatom arrangement, affecting dipole moment and substituent vectors. rsc.org |
Rational Design Principles for Optimizing 2-Amino-1,3,4-oxadiazole Bioactivity and Receptor Binding
The rational design of more potent and selective analogs of this compound involves several key principles:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational tools such as molecular docking can be employed. nih.gov Docking studies can predict the binding mode of this compound within the active site, identifying key interactions and areas for modification. This allows for the rational design of new derivatives with improved complementarity to the target. For example, if a hydrophobic pocket is identified near the cyclobutyl group, analogs with larger cycloalkyl or hydrophobic substituents could be designed to fill this pocket and increase binding affinity.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to design new molecules that fit the pharmacophoric features.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. nih.gov By developing a mathematical model, the contribution of properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) of different substituents on the 5-cyclobutyl and 2-amino positions can be quantified. This allows for the prediction of the activity of novel, yet-to-be-synthesized compounds.
Privileged Scaffold Hopping: The 2-amino-1,3,4-oxadiazole core can be considered a "privileged scaffold" due to its presence in numerous biologically active compounds. vensel.org Rational design can involve "scaffold hopping," where the core is replaced by another scaffold that maintains a similar spatial arrangement of key functional groups but possesses different physicochemical properties.
Pharmacological and Biological Investigations of 1,3,4 Oxadiazole Derivatives with Relevance to 5 Cyclobutyl 1,3,4 Oxadiazol 2 Amine
Antimicrobial Activities of 1,3,4-Oxadiazole (B1194373) Derivatives
The emergence of antimicrobial resistance is a major global health concern, necessitating the search for novel compounds to combat pathogenic microorganisms. proquest.com Derivatives containing the 1,3,4-oxadiazole ring represent a promising class of potential antimicrobial agents, with numerous studies demonstrating their efficacy against a variety of bacteria, fungi, and viruses. proquest.comnih.gov
Compounds featuring the 1,3,4-oxadiazole scaffold have demonstrated a broad spectrum of antibacterial activity. nih.gov Studies have shown that these derivatives can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.comresearchgate.net
The efficacy of these compounds is often influenced by the nature of the substituents attached to the oxadiazole ring. For instance, certain hybrid molecules combining 1,3,4-oxadiazole with isoxazole (B147169) rings showed antimicrobial activity that was two to four times stronger than the reference antibiotic ampicillin (B1664943) against strains like S. aureus and E. coli. nih.gov Similarly, derivatives of nalidixic acid where the carboxylic group was replaced by a 1,3,4-oxadiazole ring exhibited activity against P. aeruginosa and S. aureus that was comparable or stronger than ciprofloxacin (B1669076) and amoxicillin (B794). proquest.comnih.gov Other research has highlighted that S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids showed potent activity against P. aeruginosa, E. coli, and S. aureus, comparable to ciprofloxacin. nih.gov The presence of lipophilic moieties, such as phenyl methyl or naphthalene (B1677914) groups, has been observed to increase the antimicrobial activity of certain oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). auctoresonline.org
| Derivative Type | Bacterial Strains | Efficacy Comparison |
| 1,3,4-Oxadiazole-Isoxazole Hybrids | S. aureus, S. pyogenes, P. aeruginosa, E. coli | 2-4 times stronger than ampicillin nih.gov |
| Nalidixic Acid-Oxadiazole Hybrids | P. aeruginosa, S. aureus | Stronger or comparable to ciprofloxacin and amoxicillin nih.gov |
| Fluoroquinolone-Piperazine-Oxadiazole Hybrids | Gram-positive and Gram-negative bacteria | Good-to-excellent activity compared to ampicillin and gentamicin (B1671437) nih.gov |
| 2,5-disubstituted-1,3,4-oxadiazoles | E. faecalis, E. coli, P. aeruginosa | Similar activity to chloramphenicol (B1208) against specific strains tandfonline.com |
| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives | Methicillin-resistant S. aureus (MRSA) | More notable activity than ceftizoxime (B193995) auctoresonline.org |
In addition to their antibacterial effects, 1,3,4-oxadiazole derivatives are recognized for their significant antifungal properties. mdpi.com These compounds have been effectively tested against various fungal pathogens, with a notable focus on Candida species, which are responsible for opportunistic infections in humans. frontiersin.orgnih.gov For example, two novel 1,3,4-oxadiazole compounds, designated LMM5 and LMM11, were found to be effective against Candida albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.org
A key mechanism of action for the antifungal activity of some oxadiazole derivatives is the inhibition of ergosterol (B1671047) synthesis. researchgate.net Ergosterol is a vital component of the fungal cell membrane, and its disruption compromises membrane integrity. Molecular docking studies have suggested that certain 1,3,4-oxadiazole derivatives can bind to and inhibit the enzyme lanosterol-14α-demethylase, which is crucial for the biosynthesis of ergosterol. nih.govresearchgate.net Other research has focused on developing oxadiazole derivatives for agricultural applications, demonstrating their ability to control maize diseases by inhibiting fungal pathogens like Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org Some of these compounds showed significantly better efficacy than the commercial fungicide carbendazim (B180503). nih.govfrontiersin.org
| Derivative/Compound | Fungal Strain(s) | Observed Activity/Mechanism |
| LMM5 and LMM11 | Candida albicans | In vitro antifungal activity with MIC of 32 μg/ml; suggested fungistatic profile. frontiersin.org |
| 1,3,4-Oxadiazole-Pyridine/Imidazole Hybrids | Various Candida strains | Stronger effect than fluconazole; suggested mechanism is inhibition of lanosterol-14α-demethylase. nih.gov |
| 1,3,4-Oxadiazole-Benzimidazole Hybrids | C. albicans | Activity as strong as amphotericin B and stronger than ketoconazole; mechanism may involve ergosterol synthesis inhibition. researchgate.net |
| Various Synthetic Derivatives | E. turcicum (maize pathogen) | EC50 values as low as 32.25 μg/ml, outperforming carbendazim (102.83 μg/ml). nih.govfrontiersin.org |
The 1,3,4-oxadiazole scaffold is a core component of several established and investigational antiviral agents. nih.gov A prominent example is Raltegravir, an antiretroviral drug used in the treatment of HIV, which contains a 1,3,4-oxadiazole ring and functions by inhibiting the viral enzyme integrase. biointerfaceresearch.commdpi.commdpi.com The versatility of this scaffold has led to extensive research into its efficacy against a range of viruses, including Hepatitis B and C viruses (HBV, HCV) and Herpes Simplex Virus (HSV). nih.gov
More recently, with the onset of the COVID-19 pandemic, research has focused on the potential of 1,3,4-oxadiazole derivatives as inhibitors of SARS-CoV-2. mongoliajol.info Studies have investigated these compounds for their ability to target key viral proteins. For example, certain oxadiazole derivatives have been identified as potential inhibitors of the SARS-CoV-2 papain-like proteinase (PLpro), an enzyme essential for processing viral polyproteins and facilitating viral replication. nih.gov Other research has shown that some substituted 1,3,4-oxadiazole derivatives can exhibit significant antiviral efficacy against SARS-CoV-2 in cell cultures, with half-maximal inhibitory concentrations (IC50) in the micromolar range. zenodo.org
The antimicrobial effects of 1,3,4-oxadiazole derivatives are attributed to several molecular mechanisms that interfere with essential microbial processes. One of the key targets for the antibacterial action of these compounds is the enzyme peptide deformylase (PDF). nih.gov PDF is a metalloprotease that is vital for bacterial protein maturation, and its inhibition leads to the cessation of protein synthesis in bacteria. nih.gov Molecular docking studies have been used to investigate the interactions between potent 1,3,4-oxadiazole derivatives and the amino acid residues in the active site of PDF, confirming their potential as inhibitors of this enzyme. nih.govresearchgate.net
Another important mechanism is the inhibition of DNA gyrase, also known as topoisomerase II. nih.gov This enzyme is necessary for the replication of bacterial DNA. nih.gov Several 1,3,4-oxadiazole derivatives, particularly those hybridized with quinolone structures, have been identified as strong inhibitors of bacterial topoisomerases II and IV. nih.gov Additionally, some derivatives have been found to inhibit the biosynthesis of lipoteichoic acid (LTA), an essential component of the cell wall in Gram-positive bacteria. acs.org
Anticancer Research and Cytotoxic Potentials of Oxadiazole Scaffolds
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents. biointerfaceresearch.com Derivatives have demonstrated significant antiproliferative and cytotoxic effects through diverse mechanisms, including the inhibition of kinases, enzymes, and growth factors that are critical for tumor growth and survival. mdpi.comnih.govijfmr.com
A substantial body of research has documented the cytotoxic potential of 1,3,4-oxadiazole derivatives against a wide array of human cancer cell lines. mdpi.com These compounds have shown efficacy against hematological malignancies as well as solid tumors. For example, certain steroidal oxadiazole derivatives have been tested against the human leukemia cell line HL-60, demonstrating potent anticancer activity. nih.gov
In the context of breast cancer, derivatives have been evaluated against cell lines such as MCF-7 and MDA-MB-231. mdpi.comnih.gov Some benzimidazole (B57391) derivatives of 1,3,4-oxadiazole exhibited a stronger cytotoxic effect on MCF-7 cells than the standard chemotherapeutic drug 5-fluorouracil (B62378). nih.gov Similarly, significant activity has been observed against liver cancer cell lines like HepG2 and SMMC-7721. mdpi.comnih.gov Certain 1,3,4-oxadiazole derivatives have shown potent effects against HepG2 cells, with IC50 values significantly lower than that of 5-fluorouracil. mdpi.comnih.gov The cytotoxic activity often stems from the inhibition of critical signaling pathways, such as those involving the epidermal growth factor receptor (EGFR). biointerfaceresearch.comnih.gov
| Derivative Class | Cancer Cell Line(s) | Efficacy (IC50 Values) |
| Thioether 1,3,4-oxadiazole derivative (Compound 76) | Breast (MCF-7), Liver (HepG2) | MCF-7: 0.7 ± 0.2 μM; HepG2: 18.3 ± 1.4 μM (Compared to 5-fluorouracil: 22.8 ± 1.2 μM and 16.7 ± 1.5 μM, respectively) nih.gov |
| 1,3,4-Oxadiazole-quinoline conjugate (Compound 8) | Liver (HepG2) | 1.2 ± 0.2 μM (Compared to 5-fluorouracil: 21.9 ± 1.4 μM) mdpi.com |
| 1,3,4-Oxadiazole-quinoline conjugate (Compound 9) | Liver (HepG2) | 0.8 ± 0.2 μM (Compared to 5-fluorouracil: 21.9 ± 1.4 μM) mdpi.com |
| Phenylpiperazine 1,3,4-oxadiazole derivative (Compound 13) | Liver (HepG2) | More effective at inhibiting cell growth than 5-fluorouracil mdpi.comnih.gov |
| Asymmetric disulfide with 1,3,4-oxadiazole (Compounds 41, 42, 43) | Liver (SMMC-7721) | Strong inhibition of cell growth, higher potency than 5-fluorouracil mdpi.com |
| Steroidal oxadiazole derivative (Compound 89) | Leukemia (HL-60) | IC50 of 17.33 μM nih.gov |
| Benzothiophene-based 1,3,4-oxadiazole (Compound 6) | Hepatocellular carcinoma (HCC) | Potent anticancer agent via apoptosis induction biointerfaceresearch.com |
Inhibition of Cancer-Related Enzymes and Signaling Pathways (e.g., telomerase, tyrosine kinase, thymidylate synthase)
Derivatives of 1,3,4-oxadiazole have demonstrated significant anticancer potential through various mechanisms, including the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation. nih.govijnrd.org These compounds have been shown to target telomerase, tyrosine kinases, and thymidylate synthase, among other biological targets. nih.govijnrd.org
One of the key mechanisms is the inhibition of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which plays a vital role in cell proliferation and growth. nih.gov Certain benzimidazole derivatives of 1,3,4-oxadiazole have been found to have a stronger cytotoxic effect on breast cancer cells (MCF-7) than the reference compound 5-fluorouracil, with their binding to EGFR and HER2 receptors being analogous to the anticancer drug erlotinib. nih.gov
Furthermore, 1,3,4-oxadiazole derivatives have been investigated as inhibitors of thymidylate synthase. nih.gov For instance, one such derivative showed activity against liver cancer (HepG2), stomach cancer (SGC-7901), and breast cancer (MCF-7) cell lines, with its potency against liver cancer cells being notably higher than that of 5-fluorouracil. nih.gov
Telomerase inhibition is another mechanism through which these compounds exert their anticancer effects. ijnrd.org A novel series of 1,3,4-oxadiazole derivatives bearing pyridine (B92270) and acylhydrazone moieties were found to be potent telomerase inhibitors against various cancer cell lines, including HEPG2, MCF7, SW1116, and BGC823. nih.gov
The table below summarizes the inhibitory activity of various 1,3,4-oxadiazole derivatives on cancer-related enzymes.
| Compound Type | Target Enzyme/Pathway | Cancer Cell Line(s) | Observed Effect |
| Bis-5-mercapto-1,3,4-oxadiazole derivatives | EGFR tyrosine kinase | MCF-7 (breast cancer) | Significant anti-proliferative activity. nih.gov |
| Benzimidazole derivatives of 1,3,4-oxadiazole | EGFR and HER2 receptors | MCF-7 (breast cancer) | Stronger cytotoxic effect than 5-fluorouracil. nih.gov |
| 1,3,4-Oxadiazole derivatives | Thymidylate synthase | HepG2 (liver), SGC-7901 (stomach), MCF-7 (breast) | High activity against liver cancer cells. nih.gov |
| Phenylpiperazine derivatives of 1,3,4-oxadiazole | Focal-adhesion kinase (FAK) | HepG2 (liver), HeLa (cervical), SW1116 (colorectal), BGC823 (stomach) | Effective inhibition of liver cancer cell growth. nih.gov |
| 1,3,4-Oxadiazole derivatives with pyridine and acylhydrazone | Telomerase | HEPG2 (liver), MCF7 (breast), SW1116 (colorectal), BGC823 (stomach) | Potent inhibitory activity. nih.gov |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Malignant Cells
A significant aspect of the anticancer activity of 1,3,4-oxadiazole derivatives is their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in malignant cells. nih.govmdpi.com
Studies have shown that new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles can reduce the viability of colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cells, inducing apoptosis and perturbing the cell cycle. nih.gov The treatment of HT-29 cells with these compounds led to a significant increase in total apoptosis compared to untreated cells. nih.gov
Furthermore, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been found to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.com For example, some of these compounds were observed to arrest the cell cycle in the G1 and G2 phases in A549 cells, while in MDA-MB-231 cells, they caused a significant increase in cell distribution in the G1 and S phases. mdpi.com
The pro-apoptotic effects of these compounds are a key area of interest in the development of new cancer therapies. The ability to trigger apoptosis selectively in cancer cells is a desirable characteristic for chemotherapeutic agents.
The following table details the effects of specific 1,3,4-oxadiazole derivatives on apoptosis and the cell cycle.
| Compound Type | Cancer Cell Line(s) | Effect on Cell Cycle | Effect on Apoptosis |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 (colon), MDA-MB-231 (breast) | Perturbation of the cell cycle. nih.gov | Increased total apoptosis. nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole derivatives | A549 (lung), MDA-MB-231 (breast), SKOV3 (ovarian) | Arrest in G1 and G2 phases (A549); increase in G1 and S phases (MDA-MB-231). mdpi.com | Induction of apoptosis in all tested cell lines. mdpi.com |
| 1,3,4-Oxadiazole conjugates of Capsaicin | NCI-H460 | Cell arrest at the S phase. nih.gov | Induced apoptosis via suppression of Pro parp marker. nih.govresearchgate.net |
Anti-inflammatory and Analgesic Potentials of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is also prominent in the development of compounds with anti-inflammatory and analgesic properties. openmedicinalchemistryjournal.comnih.gov Many derivatives have been synthesized and evaluated for their potential to alleviate inflammation and pain, often with the aim of reducing the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Modulation of Inflammatory Mediators and Pathways
The anti-inflammatory action of 1,3,4-oxadiazole derivatives is often attributed to their ability to modulate key inflammatory mediators and pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. tandfonline.com
Some indole-oxadiazole derivatives have been shown to be selective COX-2 inhibitors. tandfonline.com In addition to COX inhibition, some compounds have demonstrated the ability to block the activation of the NF-kB signaling pathway, which plays a central role in the inflammatory response. tandfonline.com The inhibition of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) has also been observed with certain 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov
Evaluation in Acute and Chronic Inflammatory Models
The anti-inflammatory and analgesic potential of 1,3,4-oxadiazole derivatives has been confirmed in various in vivo models. The carrageenan-induced rat paw edema test is a commonly used acute model to assess anti-inflammatory activity. nih.gov In this model, a novel 2,5-disubstituted-1,3,4-oxadiazole (OSD) significantly reduced paw edema. nih.gov
In a sub-acute model of inflammation, the carrageenan-induced rat air pouch, OSD also demonstrated efficacy by reducing leukocyte influx and myeloperoxidase activity. nih.gov For chronic inflammation, the complete Freund's adjuvant-induced arthritis model in rats is often employed. In this model, both OSD and another derivative, OPD, were able to reduce paw edema and NO levels after repeated administration. nih.gov
The table below provides an overview of the anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives in different models.
| Compound Type | Inflammatory Model | Key Findings |
| Indole-oxadiazole derivatives | In vitro COX inhibition assay | Showed selectivity for COX-2 inhibition. tandfonline.com |
| 2,5-disubstituted-1,3,4-oxadiazoles (OSD and OPD) | Carrageenan-induced rat paw edema (acute) | OSD significantly reduced paw edema. nih.gov |
| 2,5-disubstituted-1,3,4-oxadiazoles (OSD) | Carrageenan-induced rat air pouch (sub-acute) | Reduced leukocyte influx and myeloperoxidase. nih.gov |
| 2,5-disubstituted-1,3,4-oxadiazoles (OSD and OPD) | Complete Freund's adjuvant-induced arthritis (chronic) | Reduced paw edema and NO levels. nih.gov |
Antidiabetic Activity and Metabolic Regulation by Oxadiazole Compounds
In addition to their other therapeutic potentials, 1,3,4-oxadiazole derivatives have emerged as promising candidates for the development of new antidiabetic agents. nih.govmanipal.edu These compounds have been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and reduce fasting blood glucose levels through various mechanisms. nih.goveurekaselect.com
Targeting Glucose Metabolism Pathways (e.g., PPARγ, α-glucosidase, α-amylase, GSK-3β)
The antidiabetic effects of 1,3,4-oxadiazole derivatives are mediated by their interaction with several key targets in glucose metabolism. nih.goveurekaselect.com One of the primary approaches is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. manipal.edurjptonline.orgnih.gov By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia. rjptonline.org
Another important target is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in insulin sensitivity and glucose metabolism. nih.goveurekaselect.com Modulation of PPARγ by oxadiazole compounds can lead to improved insulin action. nih.gov
Furthermore, glycogen (B147801) synthase kinase-3β (GSK-3β) is another enzyme involved in glucose metabolism that has been identified as a target for some 1,3,4-oxadiazole derivatives. nih.goveurekaselect.com
The following table summarizes the key molecular targets of 1,3,4-oxadiazole derivatives in the context of their antidiabetic activity.
| Molecular Target | Mechanism of Action | Therapeutic Outcome |
| α-Amylase | Inhibition of enzyme activity. manipal.edurjptonline.org | Reduced carbohydrate digestion and glucose absorption. rjptonline.org |
| α-Glucosidase | Inhibition of enzyme activity. manipal.edurjptonline.orgnih.gov | Slower release of glucose from carbohydrates. nih.gov |
| PPARγ | Modulation of receptor activity. nih.goveurekaselect.com | Enhanced insulin sensitivity. nih.gov |
| GSK-3β | Inhibition of enzyme activity. nih.goveurekaselect.com | Regulation of glucose metabolism. nih.gov |
Mechanisms of Improving Glucose Tolerance and Insulin Sensitivity
Derivatives of 1,3,4-oxadiazole have emerged as promising candidates in the search for new antidiabetic agents, demonstrating capabilities to improve glucose tolerance, enhance insulin sensitivity, and lower fasting blood glucose levels. nih.goveurekaselect.comejpmr.com The antidiabetic effects of these compounds are believed to be mediated through the modulation of several key molecular targets that are crucial in the regulation of glucose metabolism and insulin secretion. nih.govejpmr.com
One of the primary mechanisms involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov By inhibiting these enzymes, 1,3,4-oxadiazole derivatives can slow the release of glucose from complex carbohydrates, thereby helping to manage postprandial blood glucose levels. nih.gov
Furthermore, these compounds have been found to interact with other significant targets in metabolic pathways. These include:
Peroxisome proliferator-activated receptor gamma (PPARγ): A key regulator of glucose and lipid metabolism. nih.govejpmr.com
Glycogen synthase kinase-3β (GSK-3β): An enzyme involved in insulin signaling and glucose metabolism. nih.govejpmr.com
Studies on various oxadiazole hybrids have indicated their potential to act as agonists for G protein-coupled receptors like GPR119 and GPR40, or as inhibitors of dipeptidyl peptidase-4 (DPP-4) and the formation of advanced glycation end-products (AGEPs), all of which are established strategies in diabetes management. ijprajournal.com In animal models, treatment with 1,3,4-oxadiazole derivatives has led to a significant reduction in blood glucose and HbA1c levels, along with an improvement in insulin levels and body weight. nih.gov
| Molecular Target | Reported Effect | Therapeutic Implication | Reference |
|---|---|---|---|
| α-Amylase & α-Glucosidase | Inhibition | Regulation of postprandial glucose levels | nih.govnih.gov |
| PPARγ | Modulation | Regulation of glucose and lipid metabolism | nih.govejpmr.com |
| GSK-3β | Modulation | Involvement in insulin signaling | nih.govejpmr.com |
| GPR119 & GPR40 | Agonism | Enhancement of insulin secretion | ijprajournal.com |
| DPP-4 | Inhibition | Increased incretin (B1656795) hormone levels | ijprajournal.com |
Other Emerging Pharmacological Applications and Biological Activities
Beyond their metabolic effects, the 1,3,4-oxadiazole scaffold is a versatile pharmacophore associated with a wide array of biological activities.
Many 1,3,4-oxadiazole derivatives have demonstrated significant antioxidant properties. nih.gov These compounds can effectively scavenge free radicals, which are implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. nih.govrsc.org The antioxidant activity is often evaluated through various in vitro assays that measure the compound's ability to neutralize radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide, hydrogen peroxide, and superoxide (B77818) anions. nih.gov
Research has shown that the presence of certain substituents, such as phenolic acid moieties, on the oxadiazole ring can enhance its antioxidant potential. rsc.orgscispace.com The mechanism is believed to involve the stabilization of the resulting phenoxyl radical through resonance that includes both the aromatic rings and the 1,3,4-oxadiazole moiety. rsc.orgscispace.com Some derivatives have shown antioxidant activities superior to standard antioxidants like L-ascorbic acid in specific assays. nih.gov Furthermore, these compounds have demonstrated protective effects in cell-based models against oxidative stress induced by agents like hydrogen peroxide. rsc.orgscispace.com
| Compound Type | Assay | Observed Activity | Reference |
|---|---|---|---|
| Phenolic 1,3,4-Oxadiazoles | DPPH Radical Scavenging | IC50 values ranging from 13.59 to 22.17 µM | scispace.com |
| Phenolic 1,3,4-Oxadiazoles | ABTS Radical Scavenging | Pronounced scavenging capacity | rsc.orgscispace.com |
| 5-Aryl-2-butylthio-1,3,4-oxadiazole (Compound 5e) | DPPH, Nitric Oxide, H2O2, Superoxide Scavenging | Higher activity than L-ascorbic acid | nih.gov |
| 2-Amino-1,3,4-oxadiazole with nitro group (Compound 40c) | DPPH Radical Scavenging | Strongest antioxidant properties among tested derivatives | mdpi.com |
The 1,3,4-oxadiazole nucleus is a structural component of compounds investigated for their effects on the central nervous system, particularly as anticonvulsant agents. researchgate.net Screening of these derivatives is commonly performed using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. researchgate.netwu.ac.th
Studies have revealed that the anticonvulsant activity is highly dependent on the nature of the substituents on the oxadiazole ring. For instance, the presence of an amino group at the 2-position of the 1,3,4-oxadiazole ring has been shown to confer respectable anticonvulsant activity in a pentylenetetrazole-induced lethal convulsion test. nih.gov The mechanism of action for some of these compounds is thought to involve interaction with the GABAergic system, as demonstrated by binding affinity to the GABA-A receptor. researchgate.netwu.ac.th Certain derivatives have exhibited potency comparable to or greater than standard antiepileptic drugs like carbamazepine (B1668303) and ethosuximide. researchgate.net
| Compound Structure | Test Model | Potency (ED50) | Reference |
|---|---|---|---|
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (Compound 5b) | MES | 8.9 mg/kg | researchgate.net |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (Compound 5b) | scPTZ | 10.2 mg/kg | researchgate.net |
| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine* | MES | Showed 64.28% protection at 300 mg/kg | nih.gov |
| 2-(2-Phenoxy)phenyl-5-amino-1,3,4-oxadiazole (Compound 9) | PTZ-induced lethal convulsion | Demonstrated respectable activity | nih.gov |
*Note: Data for a closely related 1,3,4-thiadiazole (B1197879) is included for structural comparison context.
The 1,3,4-oxadiazole ring is a key pharmacophore in the development of novel antitubercular agents. mdpi.com Numerous derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, including drug-resistant strains. mdpi.comnih.gov
The structural similarity of the 1,3,4-oxadiazole ring to the hydrazide motif of isoniazid (B1672263) (INH), a first-line antitubercular drug, has been a rationale for its investigation. mdpi.com Molecular modeling studies suggest that these compounds may act by inhibiting the InhA enzyme, a crucial component of the mycobacterial cell wall synthesis pathway. mdpi.com The antimycobacterial potency of these derivatives is often determined by their minimum inhibitory concentration (MIC). Research has identified compounds with significant activity, with some 5-phenyl substituted oxadiazoles (B1248032) and N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines showing MIC values as low as 4–8 µg/mL against various M. tuberculosis strains. mdpi.comnih.gov
| Compound Series | Mycobacterium Strain | Observed MIC Range | Reference |
|---|---|---|---|
| 5-Phenyl substituted oxadiazole hydrazides | M. tuberculosis H37Ra | 8 µg/mL (for 5 compounds) | mdpi.com |
| 5-Phenyl substituted oxadiazole hydrazides | Pyrazinamide-resistant M. tuberculosis | 4 µg/mL (for 2 compounds) | mdpi.com |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Susceptible and drug-resistant M. tuberculosis | 4–8 µM | nih.gov |
| 2-(2-naphthyloxymethyl)-5-phenoxymethyl-1,3,4-oxadiazole | M. tuberculosis H37Rv | >90% inhibition at ~6.25 µg/mL | researchgate.net |
GPR88 is a brain-specific orphan G protein-coupled receptor predominantly expressed in the striatum and cortex. nih.govnih.gov It is emerging as a significant therapeutic target for a range of central nervous system disorders, including addiction, schizophrenia, Parkinson's disease, and ADHD, due to its role in regulating cognition, mood, and motor control. nih.govnih.govacs.org
The 1,3,4-oxadiazole ring has been successfully employed as a bioisostere for an amide group in the development of novel GPR88 agonists. nih.gov This medicinal chemistry strategy has led to compounds with improved potency for the receptor. nih.gov GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP production. nih.gov Agonists of GPR88 have shown efficacy in preclinical models, for instance, by reducing excessive alcohol consumption. nih.gov The development of potent and brain-penetrant GPR88 agonists containing the 1,3,4-oxadiazole scaffold represents a promising avenue for investigating the receptor's function and for the potential treatment of various neuropsychiatric disorders. nih.govacs.org The receptor's expression has also been shown to have a broad inhibitory or "buffering" effect on the signaling of other GPCRs in the striatum, including opioid receptors, highlighting its complex role in neural circuitry. elifesciences.org
Computational Chemistry and in Silico Approaches in Oxadiazole Research and Development
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 5-Cyclobutyl-1,3,4-oxadiazol-2-amine, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader class of 2-amino-1,3,4-oxadiazole derivatives has been the subject of numerous such investigations. For instance, studies on related 5-aryl-1,3,4-oxadiazol-2-amines have demonstrated their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. In these studies, the oxadiazole ring often participates in crucial hydrogen bonding interactions with amino acid residues in the active site of the enzyme, while the substituent at the 5-position influences hydrophobic and steric interactions.
For this compound, it is hypothesized that the 2-amino group and the nitrogen atoms of the oxadiazole ring would act as key hydrogen bond donors and acceptors, respectively. The cyclobutyl group at the 5-position would likely occupy a hydrophobic pocket within a target protein's binding site. The conformational flexibility of the cyclobutyl ring could also play a role in optimizing the binding interactions. A hypothetical docking study of this compound into a generic enzyme active site might yield the interactions summarized in the table below.
| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues in Target |
| Hydrogen Bond | 2-amino group | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond | Oxadiazole nitrogen | Serine, Threonine, Glycine |
| Hydrophobic | Cyclobutyl group | Leucine, Valine, Isoleucine, Phenylalanine |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to understand the conformational stability of the molecule itself and the stability of its complex with a biological target. These simulations can reveal how the ligand and protein adapt to each other's presence and the key interactions that are maintained over the simulation period.
In the broader context of 1,3,4-oxadiazole (B1194373) research, MD simulations have been used to validate the stability of ligand-protein complexes predicted by molecular docking. For example, simulations of 1,3,4-oxadiazole derivatives targeting the tyrosine kinase domain of VEGFR2 have been performed to confirm the stability of the protein-ligand complex. Key metrics from such simulations include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions.
For a hypothetical complex of this compound with a target protein, an MD simulation would be expected to show a low and stable RMSD for the ligand, indicating that it remains securely bound in the active site. The cyclobutyl group's flexibility might be observed through higher RMSF values for its atoms, suggesting it can adopt various conformations to optimize its fit within the hydrophobic pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
While a specific QSAR model for this compound has not been reported, numerous QSAR studies have been conducted on various series of 1,3,4-oxadiazole derivatives for a range of biological activities, including antibacterial and anticancer effects. These studies often identify descriptors such as molar refractivity, topological surface area, and electronic parameters as being important for the observed activity.
| QSAR Descriptor | Description | Potential Relevance for this compound |
| Molar Refractivity (MR) | A measure of the volume occupied by a molecule. | The size of the cyclobutyl group would significantly influence this parameter. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | The cyclobutyl moiety would increase the lipophilicity of the molecule. |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to membrane permeability. | The amino group and oxadiazole ring contribute to the TPSA. |
| Shape Indices | Descriptors of molecular shape. | The three-dimensional shape of the cyclobutyl ring would be a key determinant. |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity and its potential to interact with biological targets.
DFT studies on various 1,3,4-oxadiazole derivatives have been performed to elucidate their electronic characteristics. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The MEP map can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are likely sites for intermolecular interactions.
For this compound, DFT calculations would likely show that the HOMO is localized on the 2-amino group and the oxadiazole ring, indicating these are the primary sites for electron donation. The LUMO would likely be distributed over the oxadiazole ring. The MEP would reveal negative potential around the oxygen and nitrogen atoms of the oxadiazole ring and the nitrogen of the amino group, suggesting these are sites for electrophilic attack or hydrogen bonding.
| Electronic Property | Description | Predicted Value/Characteristic for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, indicating a good electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low, indicating a good electron acceptor. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | A moderate gap, suggesting a balance of stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Negative potential around heteroatoms, positive potential around hydrogen atoms. |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling
ADMET prediction is a crucial in silico step in drug discovery that assesses the pharmacokinetic and toxicological properties of a compound. These predictions help to identify potential liabilities early in the development process, reducing the likelihood of late-stage failures.
Based on its structure, this compound is expected to have favorable ADMET properties. Its relatively small size and moderate lipophilicity, conferred by the cyclobutyl group, would likely lead to good absorption. The presence of hydrogen bond donors and acceptors would influence its solubility and permeability. A summary of predicted ADMET properties is provided in the table below.
| ADMET Property | Prediction for this compound | Rationale |
| Oral Bioavailability | Likely to be good | Compliance with Lipinski's rule of five (e.g., molecular weight < 500, logP < 5). |
| Blood-Brain Barrier (BBB) Penetration | Possible, but may be limited | Depends on the balance of lipophilicity and polar surface area. |
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of some isoforms | Heterocyclic compounds can sometimes interact with CYP enzymes. |
| Toxicity | Likely to have a low toxicity risk | The scaffold is generally well-tolerated in many reported derivatives. |
Pharmacophore Modeling for De Novo Drug Design and Lead Optimization
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be used as a 3D query to screen large compound libraries for new molecules with the potential for similar activity, or to guide the optimization of existing leads.
Pharmacophore models have been developed for various classes of 1,3,4-oxadiazole derivatives to identify key features for their anticancer and other biological activities. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For a series of active 5-substituted-1,3,4-oxadiazol-2-amines, a pharmacophore model would likely include a hydrogen bond donor feature for the 2-amino group, hydrogen bond acceptor features for the oxadiazole nitrogens, and a hydrophobic feature corresponding to the 5-substituent. In the case of this compound, the cyclobutyl group would define the spatial requirements of the hydrophobic feature. This model could then be used to design new analogs with potentially improved activity by modifying the cyclobutyl group or other parts of the molecule while maintaining the essential pharmacophoric features.
| Pharmacophoric Feature | Corresponding Moiety in this compound |
| Hydrogen Bond Donor | 2-amino group |
| Hydrogen Bond Acceptor | Oxadiazole nitrogen and oxygen atoms |
| Hydrophobic | Cyclobutyl group |
Future Perspectives and Translational Challenges for 5 Cyclobutyl 1,3,4 Oxadiazol 2 Amine in Therapeutic Development
Optimization of Potency, Selectivity, and Efficacy for Clinical Translation
The foundational step in developing 5-Cyclobutyl-1,3,4-oxadiazol-2-amine as a therapeutic agent would be the systematic optimization of its biological activity. This process involves synthesizing a library of analogues to establish a clear Structure-Activity Relationship (SAR). Modifications would likely focus on the cyclobutyl and amine moieties to enhance potency against a specific biological target, while simultaneously engineering selectivity to avoid off-target effects. High-throughput screening against disease-relevant assays would be essential to identify lead compounds with the most promising efficacy profile for advancement into further preclinical studies.
Addressing Pharmacokinetic and Pharmacodynamic Limitations of Oxadiazole Derivatives
A significant hurdle in drug development is achieving a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile. For this compound, extensive studies would be required to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The 1,3,4-oxadiazole (B1194373) ring is generally considered metabolically stable, which can be an advantage. nih.gov However, potential liabilities, such as poor solubility or rapid clearance, would need to be identified and mitigated through chemical modification. Establishing a clear relationship between the dose, exposure (PK), and the resulting biological effect (PD) is paramount for predicting its behavior in humans.
Exploration of Novel Therapeutic Targets and Disease Indications
The broad biological activities associated with the 1,3,4-oxadiazole core suggest that this compound could be investigated for a wide array of diseases. nih.govresearchgate.net Future research should employ target identification and validation studies, such as phenotypic screening or proteomics, to uncover novel mechanisms of action and potential therapeutic applications. Given the known activities of related compounds, initial explorations could focus on oncology, infectious diseases, and inflammatory disorders. nih.govmdpi.com
Synergistic Approaches with Existing Therapeutic Modalities
Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced drug resistance. Future studies should investigate the potential of this compound to work synergistically with existing drugs. For instance, if it demonstrates anticancer properties, it could be tested in combination with standard-of-care chemotherapies or targeted agents. These studies would need to demonstrate that the combination provides a greater therapeutic benefit than either agent alone, without an unacceptable increase in toxicity.
Development of Advanced Drug Delivery Systems for Targeted Therapy
To enhance the therapeutic index of this compound, advanced drug delivery systems could be explored. These technologies aim to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues. Depending on the target disease, this could involve formulating the compound into nanoparticles, liposomes, or antibody-drug conjugates. Such strategies can help overcome challenges like poor solubility, improve the pharmacokinetic profile, and enable targeted delivery to specific cells or tissues.
Long-term Safety and Toxicity Considerations in Preclinical and Clinical Studies
Ensuring the safety of a new therapeutic is the most critical aspect of its development. While basic safety information indicates that this compound is classified as acutely toxic if swallowed, a comprehensive toxicological profile is required. This necessitates a battery of preclinical studies, including long-term repeat-dose toxicity studies in relevant animal models, to identify any potential organ toxicities, carcinogenicity, or reproductive and developmental effects. These rigorous safety assessments are prerequisites for gaining regulatory approval for human clinical trials and are essential for understanding the long-term risks associated with the compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Cyclobutyl-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclizing thiosemicarbazide precursors under acidic conditions. For example, phosphorus oxychloride (POCl₃) with semicarbazide derivatives in anhydrous solvents (e.g., ethanol or DCM) can yield oxadiazole cores. Cyclobutyl substituents may require tailored precursors like cyclobutylcarboxylic acid derivatives. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
- Optimization : Adjusting stoichiometry, reaction time, and temperature (e.g., reflux at 80–100°C) can improve yields. Monitoring by TLC or HPLC ensures reaction completion .
Q. How can this compound be characterized using spectroscopic and analytical techniques?
- Key Techniques :
- ¹H/¹³C NMR : Confirm the cyclobutyl group via characteristic splitting patterns (e.g., multiplets for cyclobutyl protons at δ ~2.0–3.0 ppm) and oxadiazole ring signals (e.g., amine protons at δ ~5.0–6.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole scaffold .
- Elemental Analysis : Validate purity and stoichiometry .
Q. What in vitro biological assays are suitable for screening this compound derivatives?
- Assay Design :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum Inhibitory Concentration (MIC) values are determined .
- Antioxidant Potential : Employ DPPH radical scavenging assays or FRAP tests, comparing activity to ascorbic acid controls .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using a MoKα source (λ = 0.71073 Å) resolves bond lengths, angles, and intermolecular interactions. The SHELX suite (SHELXL/SHELXS) refines structures, with hydrogen bonding (e.g., N–H⋯N) often stabilizing dimeric motifs .
- Challenges : Cyclobutyl puckering may introduce torsional strain, requiring high-resolution data (θ > 25°) and anisotropic displacement parameter refinement .
Q. How can computational docking studies predict the bioactivity of this compound derivatives?
- Approach : Use molecular docking software (e.g., AutoDock Vina) to simulate ligand-protein interactions. For antimicrobial targets, dock against E. coli DNA gyrase (PDB: 1KZN) or C. albicans CYP51 (PDB: 5TZ1). Validate predictions with in vitro assays .
- Parameters : Grid boxes centered on active sites, Lamarckian genetic algorithms, and binding affinity (ΔG) comparisons to known inhibitors .
Q. How do contradictory biological activity results arise across oxadiazole derivatives, and how can they be addressed?
- Root Causes :
- Structural Variations : Substituent position (e.g., para vs. meta on aryl groups) alters steric/electronic effects .
- Assay Conditions : Variability in cell lines, incubation times, or solvent (DMSO vs. PBS) impacts results .
Q. What strategies improve the stability and storage of this compound in long-term studies?
- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Lyophilization enhances shelf life for aqueous solutions .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) monitored by HPLC assess susceptibility to heat, light, and humidity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
